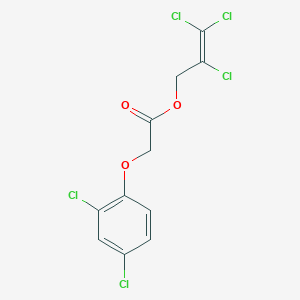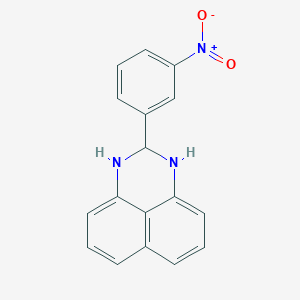
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester typically involves the esterification of acetic acid with 2,4-dichlorophenol and 2,3,3-trichloro-2-propenyl alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of purification techniques such as column chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,3,3-trichloro-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,3,3-Trichloro-2-propenyl alcohol: Shares the trichloropropenyl group but lacks the ester linkage.
Phenoxyacetic acid derivatives: A class of compounds with similar phenoxy groups but varying substituents.
Uniqueness
2,3,3-Trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of multiple chlorine atoms and ester linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
29670-84-6 |
|---|---|
Fórmula molecular |
C11H7Cl5O3 |
Peso molecular |
364.4g/mol |
Nombre IUPAC |
2,3,3-trichloroprop-2-enyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H7Cl5O3/c12-6-1-2-9(7(13)3-6)18-5-10(17)19-4-8(14)11(15)16/h1-3H,4-5H2 |
Clave InChI |
ISHBTWWXJNTDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzylsulfanyl-5-(4-chlorophenyl)-3-[(Z)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404323.png)
![3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404324.png)
![3-(3-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404326.png)
![3-(4-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404327.png)
![3-Phenyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B404330.png)
![N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)



![N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404337.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyrazinecarbohydrazide](/img/structure/B404344.png)
![1-METHYL-6-OXO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404345.png)

